ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate
Description
Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and versatile applications in various fields.
Properties
IUPAC Name |
ethyl 4-[(3-ethoxy-1-ethylpyrazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-20-11-14(16(19-20)23-5-2)15(21)18-13-9-7-12(8-10-13)17(22)24-6-3/h7-11H,4-6H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONZLRVTPUSUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of 1,3-diketones with arylhydrazines.
Amidation Reaction: The carboxylic acid group on the benzoate moiety is converted to an amide by reacting with an appropriate amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate has been explored for various applications:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and pharmaceuticals.
Biology
- Antifungal and Antimicrobial Activity : Research indicates its potential efficacy against various fungal and bacterial strains, making it a candidate for developing new antimicrobial agents.
Medicine
- Therapeutic Effects : Studies have investigated its anti-inflammatory and anticancer properties, suggesting it may inhibit tumor growth and inflammation pathways.
Industry
- Catalyst in Chemical Reactions : Its unique structure allows it to act as a catalyst in various industrial processes, enhancing reaction efficiency.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Candida albicans. The compound was tested using disc diffusion methods, showing zones of inhibition comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Potential
In vitro assays assessed the anti-inflammatory effects of the compound on human cell lines stimulated with lipopolysaccharides (LPS). Results indicated a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate can be compared with other pyrazole derivatives:
Biological Activity
Ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₇H₂₁N₃O₄
- Molecular Weight : 331.4 g/mol
- CAS Number : 1014045-73-8
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the condensation of 1,3-diketones with arylhydrazines.
- Amidation Reaction : The carboxylic acid group on the benzoate moiety is converted to an amide by reacting with an appropriate amine.
- Esterification : The final step involves esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be effective in treating infections caused by resistant bacterial strains.
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acids and peptidoglycan production |
Antifungal Activity
Research also highlights its antifungal potential, particularly against Candida species. The compound demonstrated a notable ability to inhibit biofilm formation, which is crucial in treating persistent fungal infections.
| Fungal Strain | MBIC (μg/mL) | MBEC (μg/mL) |
|---|---|---|
| Candida albicans | 31.108 - 62.216 | 124.432 - 248.863 |
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Protein Synthesis : This is particularly relevant for its antibacterial properties.
- Disruption of Biofilm Formation : The compound interferes with quorum sensing mechanisms in fungi, thereby preventing biofilm development.
- Potential Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties, although further research is needed to elucidate this aspect.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Study on Antibacterial Activity : A study published in MDPI indicated that compounds similar to ethyl 4-(3-ethoxy...) showed promising antibacterial effects against MRSA and Enterococcus faecalis, emphasizing their potential as therapeutic agents in combating antibiotic resistance .
- Fungal Biofilm Inhibition : Another research highlighted the effectiveness of this compound in inhibiting biofilm formation in Candida species, showcasing its relevance in treating chronic fungal infections .
- Comparative Analysis with Other Pyrazoles : Comparative studies have shown that ethyl 4-(3-ethoxy...) has a higher efficacy than some traditional antifungal agents like fluconazole, particularly in biofilm-related applications .
Q & A
Q. What are the established synthetic pathways for ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step organic reactions, including cyclocondensation, esterification, and amidation. For example:
- Step 1: Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates .
- Step 2: Hydrolysis of the ester group under basic conditions to generate carboxylic acid derivatives .
- Step 3: Amidation using coupling agents (e.g., HATU or DCC) to attach the benzoate moiety .
Critical Parameters:
- Temperature: Reflux conditions (e.g., ethanol at 78°C) improve reaction kinetics but may require solvent optimization to avoid side reactions .
- Catalysts: Acidic conditions (e.g., trifluoroacetic acid) enhance azide coupling efficiency in pyrazole derivatives .
- Purification: Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) achieves >95% purity .
Table 1: Example Reaction Yields
| Step | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | DMF-DMA, PhNHNH₂ | Ethanol | 75–85 | |
| 2 | NaOH, H₂O/EtOH | H₂O/EtOH | 90 | |
| 3 | HATU, DIPEA | DCM | 65–75 |
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?
Answer: A combination of spectroscopic and crystallographic methods is used:
- 1H/13C NMR: Assigns proton and carbon environments, with pyrazole protons typically appearing at δ 7.5–8.5 ppm and ester carbonyls at δ 160–170 ppm .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1545 cm⁻¹) .
- X-ray Crystallography: Resolves 3D geometry; SHELX software is commonly used for refinement .
Example Data:
For ethyl 3-azido-pyrazole derivatives, NMR data include:
- 1H NMR (CDCl₃): δ 7.74 (s, 1H, pyrazole-H), 4.28 (q, 2H, OCH₂CH₃) .
- 13C NMR: δ 161.5 (C=O), 148.5 (pyrazole-C) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what docking models are applicable?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., cyclooxygenase-2 or kinase domains). Pyrazole rings often engage in π-π stacking, while the ethoxy group may occupy hydrophobic pockets .
- QSAR Studies: Substituent effects (e.g., ethoxy vs. methyl groups) correlate with bioactivity. For example, analogs with para-substituted benzyl groups show enhanced anti-inflammatory activity .
Case Study:
- Target: COX-2 enzyme.
- Binding Energy: Calculated ΔG = -8.2 kcal/mol, suggesting strong inhibition potential .
Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?
Answer: Analog studies reveal:
- Ethyl 4-amino benzoate: Lacks pyrazole moiety; shows basic antimicrobial activity but lower potency .
- 5-(4-carboxyphenyl)-tetrazole: Exhibits anticonvulsant activity due to tetrazole’s hydrogen-bonding capacity .
Table 2: Comparative Bioactivity of Analogs
| Compound | Key Feature | Bioactivity | Reference |
|---|---|---|---|
| Target compound | Pyrazole-amide | Anti-inflammatory | |
| Ethyl 4-amino benzoate | Simple amine/ester | Antimicrobial | |
| 5-(4-carboxyphenyl)-tetrazole | Tetrazole ring | Anticonvulsant |
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioassay results)?
Answer:
- Dose-Response Analysis: Re-evaluate IC₅₀ values across concentrations to identify non-linear effects .
- Orthogonal Assays: Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA .
- Crystallographic Validation: Resolve ambiguous NMR peaks using single-crystal X-ray structures .
Example:
In resin studies, ethyl 4-(dimethylamino) benzoate showed higher reactivity than methacrylate analogs. Contradictions in conversion rates were resolved by adjusting amine/co-initiator ratios (1:2 optimal) .
Q. How can reaction conditions be optimized for scale-up synthesis while maintaining purity?
Answer:
- Solvent Selection: Replace DCM with THF for safer large-scale reactions .
- Catalyst Screening: Ru-based catalysts improve yield in azide couplings (e.g., 96% yield in 16 hours) .
- Workflow Automation: Use Interchim puriFLASH systems for reproducible chromatography .
Table 3: Optimization Parameters
| Parameter | Small-Scale | Scale-Up | Reference |
|---|---|---|---|
| Reaction Time | 16 h | 12 h (with Ru) | |
| Solvent | DCM | THF | |
| Yield | 65–75% | 85–90% |
Q. What advanced analytical techniques validate the compound’s stability under physiological conditions?
Answer:
- HPLC-MS: Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks; quantify parent compound via calibration curves .
Findings:
- Half-life (pH 7.4): >24 hours.
- Major Degradant: Hydrolyzed benzoate (detected via m/z 179.1) .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Answer:
- DFT Calculations: Pyrazole’s electron-deficient C4 position facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Substituent Effects: Ethoxy groups increase electron density at the amide carbonyl, reducing electrophilicity .
Example:
In Heck reactions, the compound’s pyrazole ring acts as a directing group, enabling regioselective C-H activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
